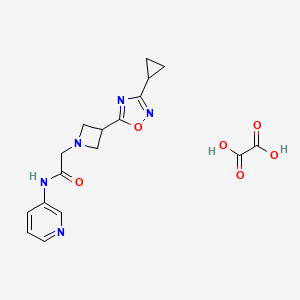

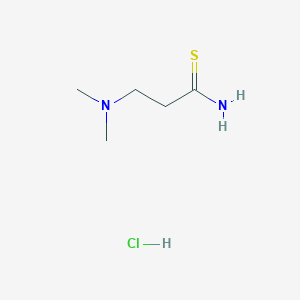

![molecular formula C18H17N3O3 B2518612 1'-(5-甲基吡嗪-2-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮 CAS No. 1705700-38-4](/img/structure/B2518612.png)

1'-(5-甲基吡嗪-2-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

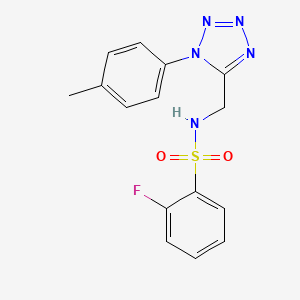

The compound "1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one" is a spiro compound, which is a type of bicyclic organic compound that includes two rings joined by one common atom. The spiro compounds in the provided papers are being investigated for their potential as central nervous system (CNS) agents, with a focus on their synthesis and biological evaluation. These compounds are of interest due to their structural similarities to known antidepressants and their potential to exhibit CNS depressant activity.

Synthesis Analysis

The synthesis of related spiro compounds involves the formation of a spiro linkage between an isobenzofuran moiety and a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its demethyl analogue was achieved through lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . The synthesis of other analogues, such as those with aromatic substituents, was also explored, although few showed significantly increased activity compared to the lead compounds .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro linkage, which can influence the compound's biological activity. For instance, the optimal antitetrabenazine activity, which is a common property of antidepressants, is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic . The introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced this activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro compounds can include lithiation, addition reactions, and cyclization. For example, the synthesis of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives involved metalation of benzanilide with n-butyllithium, addition of a cyclohexanone derivative, and acidification . The resulting compounds were then further modified to produce secondary amine analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. The presence of substituents, such as methyl groups or halogens, can affect the compound's potency and selectivity as a CNS agent. For instance, compound 2e, which contains a 4-fluorobenzoyl group, was found to be potent in the Sidman avoidance paradigm in rats and exhibited less nonselective dopamine-receptor blocking effects, making it an attractive potential neuroleptic . The stereochemistry of the spiro linkage, as in the case of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, can also play a role in the biological activity of these compounds .

科学研究应用

Sigma 受体配体

化合物 1'-(5-甲基吡嗪-2-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮与一类化合物相关,这些化合物因其对 sigma 受体的亲和力和选择性而受到研究,特别是 sigma 2 受体。研究表明,螺[异苯并呋喃-1(3H),4'-哌啶] 的 N-取代基的变化显着影响其对 sigma 1 和 sigma 2 结合位点的亲和力和选择性。具有特定 N-取代基的化合物对 sigma 2 受体表现出亚纳摩尔亲和力,表明其有潜力发展为选择性的 sigma 2 配体。此类化合物已被合成和评估,突出了结构因素的重要性,包括 N-取代基的大小以及螺[异苯并呋喃-1(3H),4'-哌啶] 系统中苯环中取代基的存在,以获得 sigma 受体的亲和力和选择性 (Moltzen, Perregaard, & Meier, 1995)。

抗分枝杆菌活性

螺-哌啶-4-酮,包括与 1'-(5-甲基吡嗪-2-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮相关的结构,已被合成并评估其抗分枝杆菌活性。研究表明,某些螺-哌啶-4-酮对结核分枝杆菌 H37Rv (MTB)、多药耐药结核分枝杆菌 (MDR-TB) 和耻垢分枝杆菌 (MC(2)) 体外和体内表现出有效的活性。一种化合物尤其表现出显着的效力,超过了异烟肼和环丙沙星等传统抗分枝杆菌剂,表明螺-哌啶-4-酮在开发新的抗分枝杆菌剂方面具有潜力 (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008)。

中枢神经系统药物

与 1'-(5-甲基吡嗪-2-羰基)-3H-螺[异苯并呋喃-1,4'-哌啶]-3-酮在结构上相关的化合物已被探索作为潜在的中枢神经系统 (CNS) 药物。类似物的合成受到发现其对四苯嗪诱导的睑下垂等疾病的抑制活性的启发,睑下垂是一种通常与抗抑郁药相关的特征。这些研究旨在确定抗四苯嗪活性的最佳结构特征,这与潜在的抗抑郁作用有关。该领域的研究强调了 3-苯基螺[异苯并呋喃-1(3H),4'-哌啶] 部分对于实现显着的抗四苯嗪活性非常重要,突出了该化合物在中枢神经系统药物开发中的相关性 (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976)。

作用机制

Pyrazines

Pyrazines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions. They are known to have a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Benzofurans

Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are found in many natural products and pharmaceuticals. Benzofurans have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Piperidines

Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids. Piperidines can act on a variety of biological targets, including receptors and enzymes, and can have a wide range of biological activities .

属性

IUPAC Name |

1'-(5-methylpyrazine-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-10-20-15(11-19-12)16(22)21-8-6-18(7-9-21)14-5-3-2-4-13(14)17(23)24-18/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJAZVQYERLGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-methylpyrazine-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

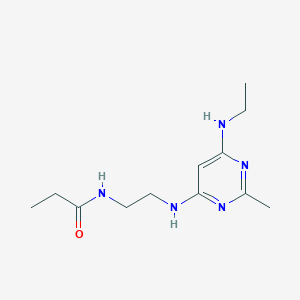

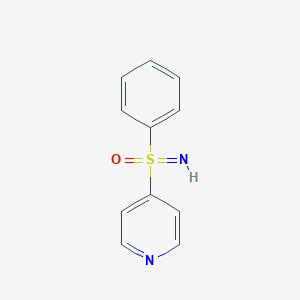

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

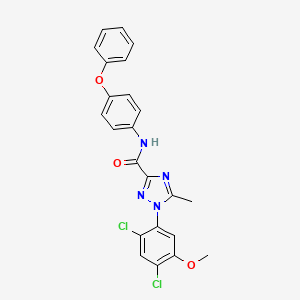

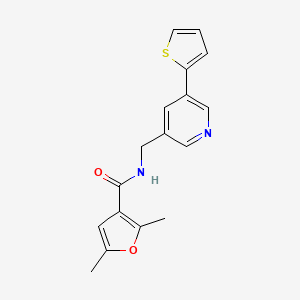

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)

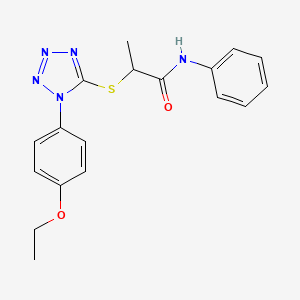

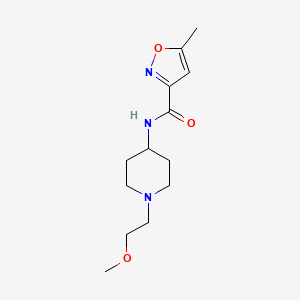

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)